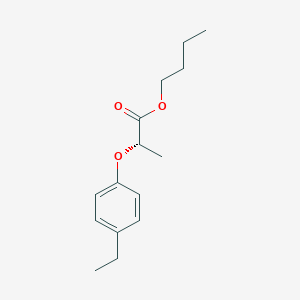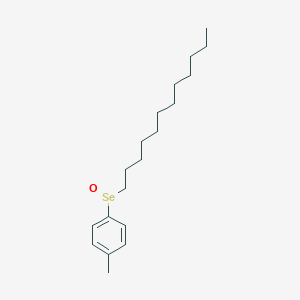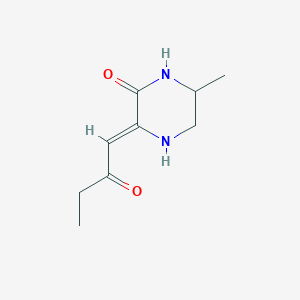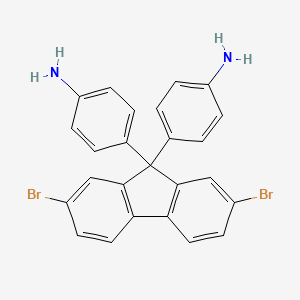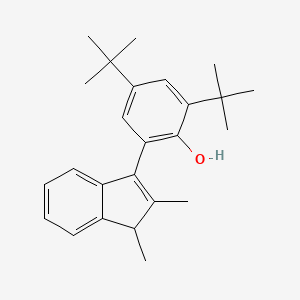
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a dimethyl-indene moiety, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of tert-butyl groups via Friedel-Crafts alkylation.
Indene Functionalization: Functionalization of indene to introduce dimethyl groups.
Phenol Formation: Coupling reactions to attach the phenol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired yields.
Purification Techniques: Employing distillation, crystallization, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Reduction of the phenol group to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Similar structure but lacks the indene moiety.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another tert-butylated phenol with different substitution patterns.
Indene, 1,2-dimethyl-: Shares the indene core but lacks the phenol and tert-butyl groups.
Propiedades
Número CAS |
632330-90-6 |
|---|---|
Fórmula molecular |
C25H32O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-(2,3-dimethyl-3H-inden-1-yl)phenol |
InChI |
InChI=1S/C25H32O/c1-15-16(2)22(19-12-10-9-11-18(15)19)20-13-17(24(3,4)5)14-21(23(20)26)25(6,7)8/h9-15,26H,1-8H3 |
Clave InChI |
HVSWPEJLHNDYLM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C2=CC=CC=C12)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


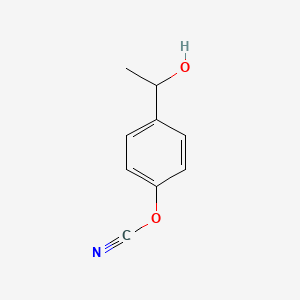
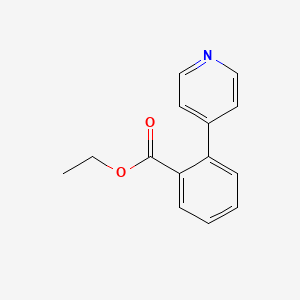
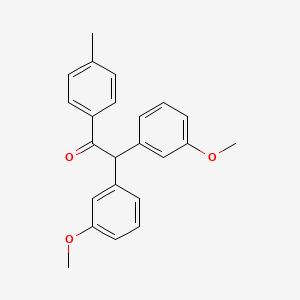
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)
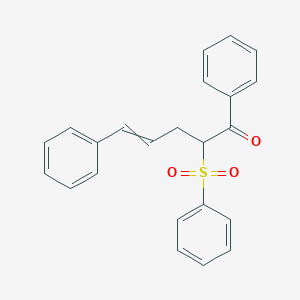
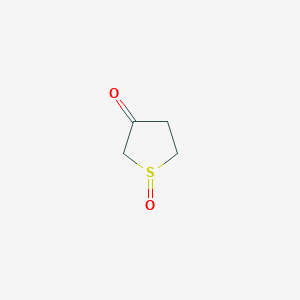
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
